Cas no 2680756-76-5 (5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid)

5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid
- EN300-28284279
- 2680756-76-5
- 5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid
-
- インチ: 1S/C11H11F2NO5/c1-5(15)14-7-4-8(18-2)9(19-11(12)13)3-6(7)10(16)17/h3-4,11H,1-2H3,(H,14,15)(H,16,17)
- InChIKey: ODFYFXJKBCIKKD-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC(C(=O)O)=C(C=C1OC)NC(C)=O)F
計算された属性
- せいみつぶんしりょう: 275.06052878g/mol
- どういたいしつりょう: 275.06052878g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284279-0.05g |
5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |
2680756-76-5 | 95.0% | 0.05g |
$480.0 | 2025-03-19 | |
Enamine | EN300-28284279-0.1g |
5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |
2680756-76-5 | 95.0% | 0.1g |
$502.0 | 2025-03-19 | |
Enamine | EN300-28284279-1.0g |
5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |
2680756-76-5 | 95.0% | 1.0g |
$571.0 | 2025-03-19 | |
Enamine | EN300-28284279-0.25g |
5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |
2680756-76-5 | 95.0% | 0.25g |
$525.0 | 2025-03-19 | |
Enamine | EN300-28284279-10.0g |
5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |
2680756-76-5 | 95.0% | 10.0g |
$2454.0 | 2025-03-19 | |
Enamine | EN300-28284279-2.5g |
5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |
2680756-76-5 | 95.0% | 2.5g |
$1118.0 | 2025-03-19 | |
Enamine | EN300-28284279-5.0g |
5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |
2680756-76-5 | 95.0% | 5.0g |
$1654.0 | 2025-03-19 | |
Enamine | EN300-28284279-0.5g |
5-(difluoromethoxy)-2-acetamido-4-methoxybenzoic acid |
2680756-76-5 | 95.0% | 0.5g |
$548.0 | 2025-03-19 |
5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid 関連文献
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acidに関する追加情報
Introduction to 5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid (CAS No. 2680756-76-5)
5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2680756-76-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of substituted benzoic acids, characterized by its unique structural features, including a difluoromethoxy group, an acetamido moiety, and a methoxy substituent. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of interest for further investigation and application.
The presence of the difluoromethoxy group in the molecular structure imparts enhanced lipophilicity and metabolic stability, which are critical factors in drug design. This feature allows the compound to exhibit improved bioavailability and prolonged half-life upon administration. Additionally, the acetamido group introduces a polar amide functionality, which can interact with biological targets such as enzymes and receptors. Such interactions are pivotal in modulating cellular processes and have been extensively studied in the development of therapeutic agents.
The methoxy substituent further enhances the compound's solubility profile, facilitating its dissolution in both aqueous and lipid-based environments. This dual solubility is advantageous for formulating drugs that require systemic delivery or targeted action within specific biological compartments. The combination of these structural elements makes 5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid a versatile intermediate for synthesizing more complex molecules with tailored pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in drug development. The fluorine atoms in the difluoromethoxy group not only improve metabolic stability but also enhance binding affinity to biological targets. This has been demonstrated in various studies where fluorinated analogs have shown superior efficacy compared to their non-fluorinated counterparts. For instance, research on kinase inhibitors has shown that incorporating fluorine atoms can lead to more potent and selective drug candidates.
In the realm of biochemical research, 5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid has been explored as a potential scaffold for developing novel therapeutic agents. Its structural motifs are reminiscent of known bioactive molecules, suggesting that it may possess inhibitory or modulatory effects on various biological pathways. Preliminary studies have indicated that this compound exhibits promising activity against certain enzymes and receptors involved in inflammatory responses and metabolic disorders.
The synthesis of 5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the difluoromethoxy group, for example, typically requires specialized fluorinating agents under inert conditions to prevent unwanted side reactions. Similarly, the installation of the acetamido group necessitates careful consideration of coupling reagents and protecting groups to ensure high yield and purity.
From a pharmaceutical perspective, the development of new drugs often relies on optimizing synthetic routes to achieve cost-effective and scalable production. The synthesis of 5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid exemplifies this challenge, as it requires stringent quality control measures at each step to ensure consistency and reproducibility. Advances in catalytic methods and green chemistry have provided new avenues for improving synthetic efficiency while minimizing environmental impact.
The potential applications of 5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Its unique structural features make it a valuable building block for designing novel compounds with specific functionalities. For example, derivatives of this molecule could be explored for their antimicrobial or antifungal properties, contributing to efforts aimed at combating resistant strains of pathogens.
In conclusion, 5-(Difluoromethoxy)-2-acetamido-4-methoxybenzoic acid (CAS No. 2680756-76-5) represents a fascinating compound with diverse applications in pharmaceutical research and industrial chemistry. Its structural complexity and functional versatility position it as a promising candidate for further exploration in drug discovery programs. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand, paving the way for innovative solutions across multiple scientific disciplines.
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